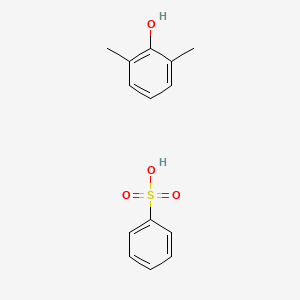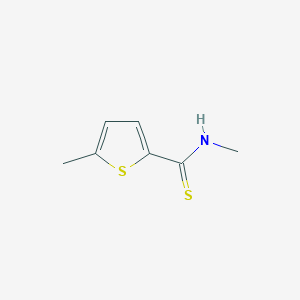
ethyl(trimethyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(trimethyl)phosphanium;gold is a chemical compound with the molecular formula C₅H₁₄AuP It is a gold complex where the gold atom is coordinated to an ethyl(trimethyl)phosphanium ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trimethyl)phosphanium;gold typically involves the reaction of gold precursors with ethyl(trimethyl)phosphanium ligands. One common method is the reaction of gold(I) chloride with ethyl(trimethyl)phosphanium chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are essential to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(trimethyl)phosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The ethyl(trimethyl)phosphanium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce elemental gold or gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Ethyl(trimethyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Medicine: Research is ongoing into its use as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: It is used in the electronics industry for the deposition of gold films and coatings.
Mecanismo De Acción
The mechanism of action of ethyl(trimethyl)phosphanium;gold involves its interaction with molecular targets such as proteins and nucleic acids. The gold atom can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphine;gold: Similar in structure but with different ligands.
Triphenylphosphine;gold: Contains triphenylphosphine ligands instead of ethyl(trimethyl)phosphanium.
Dimethylphosphine;gold: Another related compound with dimethylphosphine ligands.
Uniqueness
Ethyl(trimethyl)phosphanium;gold is unique due to the specific electronic and steric properties imparted by the ethyl(trimethyl)phosphanium ligand. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other gold complexes.
Propiedades
Número CAS |
148137-39-7 |
|---|---|
Fórmula molecular |
C5H14AuP+ |
Peso molecular |
302.10 g/mol |
Nombre IUPAC |
ethyl(trimethyl)phosphanium;gold |
InChI |
InChI=1S/C5H14P.Au/c1-5-6(2,3)4;/h5H2,1-4H3;/q+1; |
Clave InChI |
QBDDYUNUSQKDRY-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](C)(C)C.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


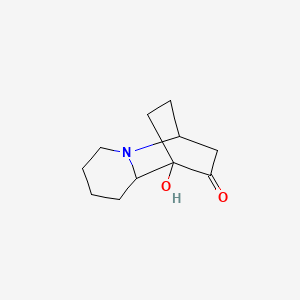

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
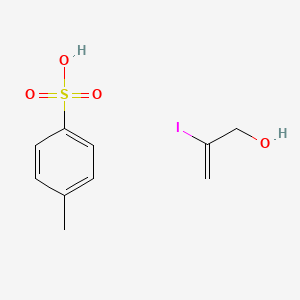
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)

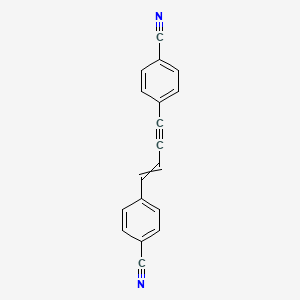
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
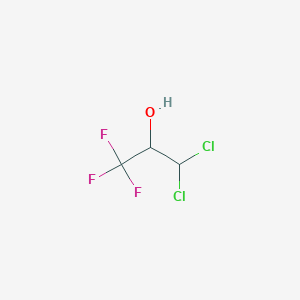
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
